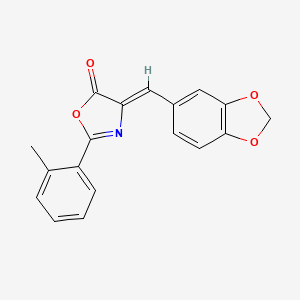

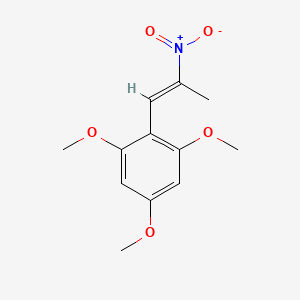

4-(1,3-benzodioxol-5-ylmethylene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of oxazolone derivatives involves multiple steps, including cyclization and chlorination, leading to the formation of complex structures. One approach for similar compounds involves the reaction of butanedione monoxime with (substituted) benzaldehyde, followed by Knoevenagel reactions and hydrogenation processes to yield various derivatives with significant activities (Liu et al., 2008).

Molecular Structure Analysis

The molecular structure of oxazolone derivatives and related compounds has been elucidated through spectroscopic analyses and X-ray crystallography, revealing the details of their chemical bonding and spatial arrangement. For example, compounds have been characterized to establish their structure, confirming the presence of specific functional groups and molecular conformations (Ünver et al., 2010).

Chemical Reactions and Properties

Oxazolone derivatives engage in various chemical reactions, displaying versatility as templates for synthesizing functionalized oxazoles through nucleophilic ring-opening reactions followed by cyclization processes. These reactions highlight the compound's reactivity and potential for generating a wide range of derivatives with diverse chemical properties (Misra & Ila, 2010).

Applications De Recherche Scientifique

Tuning Entangled Networks

Research by Xiang He et al. (2013) explored the use of position isomers and flexible tetracarboxylate ligands to assemble compounds with different kinds of entangled networks. Their study resulted in the synthesis of compounds exhibiting unique three-dimensional architectures and photoluminescence properties, showcasing the chemical's potential in designing novel materials with specific optical characteristics (Xiang He et al., 2013).

Novel Synthesis Methods

Muhammad Naeem Ahmed et al. (2016) detailed a one-pot three-component strategy for synthesizing 1,4,5-trisubstituted 1,2,3-triazoles, highlighting the versatility and efficiency of novel synthesis approaches in creating compounds with potential for further chemical modification and study. The research underlines the importance of innovative synthesis methods in expanding the library of organic compounds for various applications (Muhammad Naeem Ahmed et al., 2016).

Polymer Donors for Organic Photovoltaics

A study by Suha Lee et al. (2020) synthesized benzotriazole-based polymer donors, revealing their potential in organic photovoltaic applications through the examination of their physical, optical, and electrochemical properties. This research contributes to the development of more efficient and stable materials for solar cell technologies (Suha Lee et al., 2020).

Engineering Molecular Crystals

K. Maly et al. (2007) demonstrated the engineering of molecular crystals with hexaphenylbenzene derivatives, aiming at predetermined properties for applications in molecular electronics and photonics. The study showcases the strategic design of molecules to achieve specific functionalities in solid-state applications (K. Maly et al., 2007).

Nonlinear Optical Properties

Y. Murthy et al. (2010) investigated the nonlinear optical properties of 4-substituted benzylidene-2-phenyl oxazol-5-ones, demonstrating the compound's potential in photonic and electronic applications. The study provides insights into the material's ultrafast fluorescence decay and electron transfer processes, contributing to the development of materials for optical data storage and processing (Y. Murthy et al., 2010).

Propriétés

IUPAC Name |

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(2-methylphenyl)-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c1-11-4-2-3-5-13(11)17-19-14(18(20)23-17)8-12-6-7-15-16(9-12)22-10-21-15/h2-9H,10H2,1H3/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNFHOOKILTMRU-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=CC3=CC4=C(C=C3)OCO4)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=N/C(=C\C3=CC4=C(C=C3)OCO4)/C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(2-methylphenyl)-1,3-oxazol-5-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea](/img/structure/B4627319.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4627342.png)

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4627350.png)

![N-{2-[(butylamino)carbonyl]phenyl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4627357.png)

![3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4627372.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B4627388.png)

![2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4627392.png)

![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4627399.png)

![4,6-bis(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B4627419.png)

![1-ethyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4627424.png)